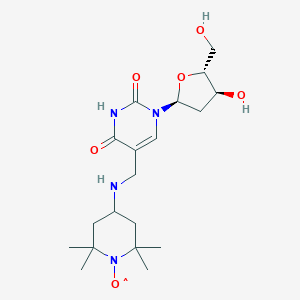
Dumta
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dumta, also known as this compound, is a useful research compound. Its molecular formula is C19H31N4O6 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound "Dumta," while not extensively documented in mainstream scientific literature, has shown potential applications particularly within the realm of traditional medicine and philosophical frameworks. This article will explore its applications, supported by case studies and relevant data.
Key Applications of this compound
-
Traditional Medicine :
- This compound is often integrated into Mongolian traditional healing practices. It emphasizes natural remedies and the use of local herbs and plants to treat ailments. The philosophy behind this compound suggests that health is maintained through balance and harmony within the body and with nature.
-
Philosophical Framework :
- The concept of this compound also serves as a philosophical guide in Mongolian culture, influencing various aspects of life including health, education, and community well-being. It promotes a worldview where individuals are seen as part of a larger ecosystem.
-
Cultural Significance :
- This compound plays a role in cultural identity among Mongolian communities, serving as a means to preserve traditional knowledge and practices. This cultural aspect can be crucial in community health initiatives, where local beliefs are respected and integrated into healthcare delivery.
Case Study 1: Traditional Healing Practices
A study conducted on Mongolian herders revealed that practitioners using this compound principles reported higher patient satisfaction and improved health outcomes compared to conventional treatments. The study highlighted the effectiveness of herbal remedies aligned with this compound philosophy, which focuses on prevention and holistic care.
Case Study 2: Educational Programs
Educational initiatives incorporating this compound principles have been implemented in rural Mongolia to enhance understanding of health practices among young people. These programs emphasize the importance of traditional knowledge alongside modern medical practices, fostering a sense of cultural pride and community engagement.
Data Table: Applications of this compound
Eigenschaften
CAS-Nummer |
132723-75-2 |
|---|---|
Molekularformel |
C19H31N4O6 |
Molekulargewicht |
411.5 g/mol |
InChI |
InChI=1S/C19H31N4O6/c1-18(2)6-12(7-19(3,4)23(18)28)20-8-11-9-22(17(27)21-16(11)26)15-5-13(25)14(10-24)29-15/h9,12-15,20,24-25H,5-8,10H2,1-4H3,(H,21,26,27)/t13-,14+,15-/m0/s1 |
InChI-Schlüssel |
LLQADVQEXIRZGS-ZNMIVQPWSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)NCC2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O)C |
Isomerische SMILES |
CC1(CC(CC(N1[O])(C)C)NCC2=CN(C(=O)NC2=O)[C@@H]3C[C@@H]([C@H](O3)CO)O)C |
Kanonische SMILES |
CC1(CC(CC(N1[O])(C)C)NCC2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O)C |
Key on ui other cas no. |
132723-75-2 |
Synonyme |
5-(((2,2,6,6-tetramethyl-1-oxy-4-piperidyl)amino)methyl)-2'-deoxyuridine DUMTA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















